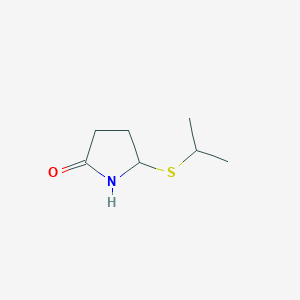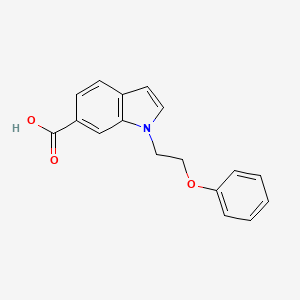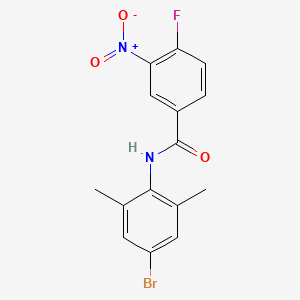
Methyl 2-phenyl-4-pentynoate
Descripción general
Descripción
Methyl 2-phenyl-4-pentynoate is an organic compound with the molecular formula C12H10O2 It is a derivative of pent-4-ynoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group, and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-phenyl-4-pentynoate typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetylene and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Esterification: The resulting 2-Phenyl-pent-4-ynoic acid is then esterified using methanol and a catalytic amount of sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-phenyl-4-pentynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-phenyl-4-pentynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-phenyl-4-pentynoate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-Phenyl-pent-4-ynoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-Pentynoic acid methyl ester: Lacks the phenyl group, making it less complex.
Uniqueness: Methyl 2-phenyl-4-pentynoate is unique due to its phenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 2-phenylpent-4-ynoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h1,4-6,8-9,11H,7H2,2H3 |
Clave InChI |
FUBIJZTWQYKNBD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC#C)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B8404858.png)
![2-Amino-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B8404863.png)


![3-[6-bromo-1H-imidazo[4,5-b]pyridin-2-yl]-4-chloroaniline](/img/structure/B8404889.png)
![tert-butyl N-[1-amino-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B8404896.png)








